![molecular formula C18H19NO4 B4408826 4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4408826.png)
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide
Overview
Description
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. This compound has been widely used in scientific research for its potential therapeutic benefits.
Mechanism of Action
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide acts on the cannabinoid receptors in the brain and peripheral tissues, activating signaling pathways that regulate various physiological processes. It has a high affinity for the CB1 and CB2 receptors, which are primarily responsible for the psychoactive and immunomodulatory effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, protect against neurodegeneration, and modulate the immune response. These effects are mediated through the activation of the cannabinoid receptors and the subsequent modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide has several advantages as a research tool. It is highly potent and selective, allowing for precise modulation of the cannabinoid receptors. It is also stable and easy to synthesize, making it readily available for research purposes. However, its psychoactive effects may limit its use in certain experiments, and its long-term safety and efficacy have not been fully established.
Future Directions
There are several potential future directions for research on 4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide. One area of interest is the development of novel therapeutics based on its anti-inflammatory and neuroprotective properties. Another potential direction is the investigation of its effects on the endocannabinoid system and its potential interactions with other drugs. Additionally, further studies are needed to establish its long-term safety and efficacy in humans.
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its potent agonist activity on the cannabinoid receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. While it has several advantages as a research tool, its psychoactive effects and long-term safety and efficacy need to be further investigated. There are several potential future directions for research on this compound, including the development of novel therapeutics and the investigation of its effects on the endocannabinoid system.
Scientific Research Applications
4-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes such as pain sensation, appetite regulation, and immune function. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-11-23-15-8-5-13(6-9-15)18(20)19-14-7-10-16(21-2)17(12-14)22-3/h4-10,12H,1,11H2,2-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHHRCISIKCLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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